molecular formula C5H7N3O2 B14698281 6-amino-3-methyl-5H-pyrimidine-2,4-dione

6-amino-3-methyl-5H-pyrimidine-2,4-dione

Cat. No.: B14698281
M. Wt: 141.13 g/mol
InChI Key: XUWBWEWEAGATJA-UHFFFAOYSA-N
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Description

6-Amino-3-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methylpyrimidine-2,4(3H,5H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methylpyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activity and improved pharmacokinetic properties.

Scientific Research Applications

6-Amino-3-methylpyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-3-methylpyrimidine-2,4(3H,5H)-dione involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-methylpyrimidine-2,4(3H,5H)-dione
  • 6-Amino-2-methylpyrimidine-4(3H,5H)-dione
  • 4-Amino-3-methylpyrimidine-2,6(3H,5H)-dione

Uniqueness

6-Amino-3-methylpyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups at positions 6 and 3, respectively, make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-amino-3-methyl-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H2,1H3,(H2,6,7,10)

InChI Key

XUWBWEWEAGATJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=NC1=O)N

Origin of Product

United States

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